molecular formula C6H9Cl3N2 B2403640 (5-Chloropyridin-3-yl)methanamine dihydrochloride CAS No. 1380300-42-4

(5-Chloropyridin-3-yl)methanamine dihydrochloride

Cat. No. B2403640
CAS RN: 1380300-42-4
M. Wt: 215.5
InChI Key: OKMPCMOEKBVLIC-UHFFFAOYSA-N
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Description

“(5-Chloropyridin-3-yl)methanamine dihydrochloride” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to pyridine, it probably has a chlorine atom at the 5-position and a methanamine group at the 3-position .


Molecular Structure Analysis

The molecular structure of “(5-Chloropyridin-3-yl)methanamine dihydrochloride” would be based on the structure of pyridine, with the aforementioned substitutions. The presence of the methanamine group and the chlorine atom would likely have significant effects on the chemical properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Chloropyridin-3-yl)methanamine dihydrochloride” would be influenced by its molecular structure. For example, the presence of the chlorine atom might increase its reactivity compared to pyridine, and the methanamine group could potentially make it more basic .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, if “(5-Chloropyridin-3-yl)methanamine dihydrochloride” is similar to other chlorinated organic compounds, it might be harmful if ingested, inhaled, or if it comes into contact with the skin .

properties

IUPAC Name

(5-chloropyridin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.2ClH/c7-6-1-5(2-8)3-9-4-6;;/h1,3-4H,2,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMPCMOEKBVLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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